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Compound of Interest |

Compound Name: 2-Chloro-4-nitropyrimidin-5-amine
CAS No.: 618397-67-4
Cat. No.: B1588104
. J

Executive Summary

The 2-Chloro-4-nitropyrimidin-5-amine scaffold represents a specialized "push-pull"
electronic system where the electron-withdrawing nitro group (at C4) and electron-donating
amine (at C5) are positioned ortho to one another. This specific arrangement dictates a unique
crystal packing motif distinct from the widely studied 2,4-diaminopyrimidines or the 5-nitro-4-
amine isomers.

Key Findings:

» Structural Locking: The ortho-nitro/amine configuration facilitates a robust intramolecular
hydrogen bond (

motif), planarizing the molecule and enhancing lattice energy.

» Performance Trade-off: While this intramolecular lock increases thermal stability, it reduces
aqueous solubility compared to non-nitrated analogues, impacting bioavailability in early
drug discovery phases.

o Reactivity Profile: The C4-nitro group activates the C2-chlorine for nucleophilic aromatic
substitution (

) more selectively than the C5-nitro isomer, making it a superior intermediate for
regioselective scaffold decoration.
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Crystal Structure Analysis
The Intramolecular "Lock" (S(6) Motif)

Unlike flexible pyrimidine derivatives, 2-Chloro-4-nitropyrimidin-5-amine adopts a rigid,
planar conformation in the solid state. This is driven by a Resonance-Assisted Hydrogen Bond
(RAHB) between the amine donor (

) and the nitro oxygen acceptor (

).

e Mechanism: The H-bond forms a 6-membered pseudo-ring, denoted as an

graph set motif.

o Consequence: This interaction minimizes the dipole moment perpendicular to the ring,
promoting tight

stacking (interplanar distance

A) rather than herringbone packing.

Intermolecular Supramolecular Synthons

In the absence of competing solvates, the crystal lattice is dominated by two primary synthons:

e Centrosymmetric Dimer (

):

o Formed between the amine hydrogen of one molecule and the ring nitrogen (N1 or N3) of
an adjacent molecule.

o Strength: Medium-Strong (2.9 — 3.0 A).
o Role: Links molecules into planar ribbons.

¢ Nitro-Amine Chains (
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or

):

o Secondary interactions where the remaining amine proton donates to a nitro oxygen of a

neighboring molecule.

o Role: Cross-links the ribbons into 2D sheets.

Comparative Structural Metrics

The following table contrasts the target scaffold with its primary isomer and a standard

reference.
Target: 4-Nitro-5- Isomer: 5-Nitro-4- Ref: 2,4-
Feature ) ) o o
Amine Amine Diaminopyrimidine
CAS Number 618397-67-4 1920-66-7 156-81-0

Dominant Motif

Intramolecular

(Planar)

Intramolecular

(Planar)

Intermolecular

(Network)

Electronic State

Push-Pull (Ortho)

Push-Pull (Ortho)

Double Donor

(Resonant)
) High (Dense ] Medium (H-bond
Lattice Energy High )
_stacking) dominant)
Solubility (Aq) Low Low Moderate

C2-Cl Reactivity

High (Activated by 4-
NO2)

Moderate (Activated
by Ring N)

Low (Deactivated by
2/4-NH2)

Experimental Protocols
Crystallization Protocol for XRD Analysis

To obtain single crystals suitable for X-ray diffraction, a slow evaporation technique utilizing a

polarity gradient is recommended to disrupt the strong
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-stacking.

Reagents:

e Target Compound (purity >98%)[1]

e Solvent A: Dimethylformamide (DMF) - Solubilizer
e Solvent B: Ethanol (EtOH) - Anti-solvent

Workflow:

Dissolution: Dissolve 20 mg of the compound in 1.5 mL of DMF at 40°C. Sonicate for 5 mins
to ensure complete homogeneity.

 Filtration: Filter through a 0.45

m PTFE syringe filter into a clean scintillation vial.

o Layering: Carefully layer 3.0 mL of EtOH on top of the DMF solution. Do not mix.

o Growth: Seal the vial with Parafilm, poke 3 small holes, and store in a vibration-free dark
environment at 20°C.

o Harvest: Yellow prismatic crystals typically appear within 5-7 days.

Data Collection Strategy

o Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the nitro
group, which is prone to rotational disorder.

e Resolution: Aim for

A resolution to accurately map the H-atom positions for the intramolecular bond.

Visualizations
Structural Interaction Topology

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.guidechem.com/encyclopedia/kr/2-chloro-4-nitro-5-pyrimidinam-dic602484.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The following diagram illustrates the competition between the intramolecular "locking" bond and
the intermolecular network formation.
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OIS

(Planar Lock)
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Caption: Topology of interactions showing the dominance of the S(6) lock and R2,2(8)
dimerization.

Synthesis & Analysis Workflow

A logical flow for generating and validating the crystal structure.
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Crude 2-Chloro-4-nitropyrimidin-5-amine

Recrystallization
(DMF/EtOH)

Purity Check
(HPLC/NMR)
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Single Crystal Growth
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Caption: Step-by-step workflow from crude intermediate to validated structural model.

Performance Implications in Drug Design
Stability & Shelf-Life
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The Target (4-NO2) derivative exhibits superior solid-state stability compared to non-nitrated
aminopyrimidines. The high density of the crystal packing, driven by the

motif and

-stacking, results in a higher melting point and reduced hygroscopicity. This makes it an
excellent candidate for long-term storage as a solid intermediate.

Reactivity & Derivatization

In the context of drug development, the crystal structure reveals the accessibility of the C2-
Chlorine atom.

o Observation: The C2-Cl bond length is typically shortened due to the electron-withdrawing
nature of the ring.

» Implication: Despite the shortening, the carbon is highly electrophilic. The "locking" of the 4-
nitro group prevents steric interference at the 2-position, allowing for efficient

reactions with bulky amines to generate complex libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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